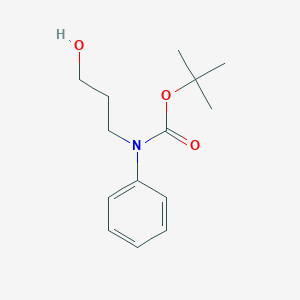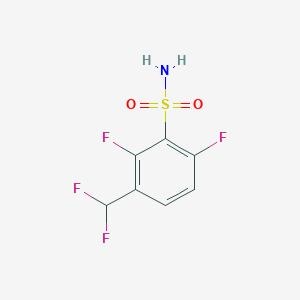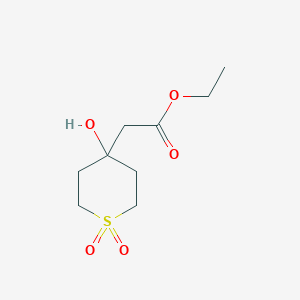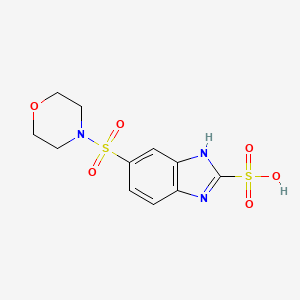
tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique chemical structure, which includes a tert-butyl group, a hydroxypropyl group, and a phenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-hydroxypropyl)-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxypropyl group can lead to the formation of a ketone or aldehyde.
Reduction: The reduction of the carbamate moiety can yield an amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, such as nitro (NO2) or bromo (Br) groups.
Scientific Research Applications
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate involves its interaction with specific molecular targets in the body. The compound can act as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions. This inhibition can occur through the formation of a covalent bond between the carbamate moiety and the active site of the enzyme, leading to a decrease in enzyme activity. The hydroxypropyl and phenyl groups can also interact with other molecular targets, such as receptors and proteins, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has an additional hydroxyl group on the propyl chain, which can lead to different chemical reactivity and biological activity.
Tert-butyl N-(3-hydroxypropyl)carbamate: Lacks the phenyl group, which can affect its overall stability and interactions with molecular targets.
Tert-butyl N-phenylcarbamate: Lacks the hydroxypropyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,16H,7,10-11H2,1-3H3 |
InChI Key |
XSVHXQLAYYQIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)
![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)

![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)






![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)


